alpha-(Nitromethyl)isobutyronitrile
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Description
Alpha-(Nitromethyl)isobutyronitrile is a complex organic molecule . It contains a total of 16 bonds, including 8 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 triple bond, 1 aliphatic nitrile, and 1 aliphatic nitro group .
Synthesis Analysis
The synthesis of this compound involves free radical polymerization, which is an effective method for large-scale production of various olefin polymers . The azo compounds are widely used in organic synthesis to initiate chain reactions .Molecular Structure Analysis
The molecular structure of this compound includes a carbon atom bounded by a simple link to two methyl (-CH3) structures and to a cyano group (–CN) . The cyano group is constituted by a triple link bond between one carbon and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions of this compound involve the decomposition of the initiator with homolytic fission of the weakest bond, producing free radicals with bond dissociation energy (BDE) .Physical and Chemical Properties Analysis
This compound has a molecular formula of C5H8N2O2 and a molecular weight of 128.131 .Mechanism of Action
Target of Action
Alpha-(Nitromethyl)isobutyronitrile is a compound that contains a nitrile group . Nitrile-containing pharmaceuticals have been approved by the FDA for the management of a broad range of clinical conditions . The incorporation of a nitrile group into lead compounds can bring additional benefits including enhanced binding affinity to the target, improved pharmacokinetic profile of parent drugs, and reduced drug resistance . .
Mode of Action
It is known that nitrile-containing compounds can enhance binding affinity to their targets . More research is needed to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Nitrile-containing compounds are known to be involved in a variety of biochemical processes .
Pharmacokinetics
It is known that the incorporation of a nitrile group into lead compounds can improve the pharmacokinetic profile of parent drugs .
Result of Action
It is known that nitrile-containing compounds can have a variety of effects, depending on their specific targets and modes of action .
Action Environment
It is known that the thermal behavior of similar compounds can be influenced by the heating rate, and they can decompose under certain conditions .
Properties
IUPAC Name |
2,2-dimethyl-3-nitropropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-5(2,3-6)4-7(8)9/h4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVYOMJBPKPNJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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